molecular formula C24H29N3O3S2 B12193622 N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12193622
M. Wt: 471.6 g/mol
InChI Key: KNAOOEOWSZEAJX-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a thiazole-derived molecule with a unique structural architecture. Its molecular formula is C₂₄H₂₉N₃O₃S₂, with an average mass of 471.634 g/mol and a monoisotopic mass of 471.165034 g/mol . Key features include:

  • A (2Z)-configured thiazol-2(3H)-ylidene backbone.
  • A 3-(azepan-1-ylsulfonyl)phenyl substituent at the 4-position of the thiazole ring.
  • A 2-methoxyethyl group at the 3-position of the thiazole.
  • An aniline moiety as the N-substituent.

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O3S2/c1-30-17-16-27-23(19-31-24(27)25-21-11-5-4-6-12-21)20-10-9-13-22(18-20)32(28,29)26-14-7-2-3-8-15-26/h4-6,9-13,18-19H,2-3,7-8,14-17H2,1H3

InChI Key

KNAOOEOWSZEAJX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the aromatic ring.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels, which the compound may modulate to exert its effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares Compound A with structurally related thiazole, oxadiazole, and thiadiazole derivatives reported in the literature:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Compound A Thiazol-2(3H)-ylidene 3-(Azepan-1-ylsulfonyl)phenyl, 2-methoxyethyl, aniline 471.63 Sulfonamide, methoxyethyl, arylidene
Thiadiazole 4g Thiadiazol-2-ylidene 3-Methylphenyl, 3-dimethylamino-acryloyl, benzamide 392.48 Acryloyl, benzamide, dimethylamino
Oxadiazole derivative Oxadiazole 5-[(2-Amino-1,3-thiazol-4-yl)methyl], sulfanylpropanamide ~400–450 (estimated) Sulfanyl, propanamide, amino-thiazole

Key Observations :

Sulfonamide vs.

Ring Size Effects : The 7-membered azepane ring in Compound A may offer greater conformational flexibility than the 6-membered piperidine analogs, influencing receptor-binding kinetics .

Substituent Impact : The 2-methoxyethyl group in Compound A likely improves aqueous solubility relative to the hydrophobic 3-methylphenyl group in thiadiazole 4g .

Compound A :
  • Cyclocondensation of thioureas with α-haloketones.
  • Introduction of sulfonyl groups via sulfonation of aryl intermediates .
Thiadiazole 4g :
  • Synthesized via condensation of hydrazine derivatives with CS₂ under basic conditions.
  • Key step: Formation of the thiadiazole core followed by acryloylation.
Oxadiazole Derivatives :
  • Utilize nucleophilic substitution (e.g., Na₂CO₃-mediated coupling of sulfanylpropanamides).

Comparison :

  • Compound A ’s azepane sulfonyl group likely requires advanced sulfonation steps, contrasting with the straightforward acryloylation in thiadiazole 4g .
  • The methoxyethyl substituent may necessitate etherification protocols absent in simpler alkyl/aryl analogs.

Physicochemical and Spectroscopic Properties

Property Compound A Thiadiazole 4g Oxadiazole Derivative
IR Stretches (cm⁻¹) ~1150–1350 (S=O sulfonamide) 1690, 1638 (C=O acryloyl/amide) ~1650 (C=O propanamide)
MS Fragmentation Not reported m/z 392 (M⁺), 105 (base peak) Not reported
Solubility Moderate (methoxyethyl enhances) Low (hydrophobic substituents) Moderate (sulfanyl group)

Insights :

  • The sulfonamide group in Compound A contributes to a distinct IR signature compared to carbonyl-rich analogs like 4g.
  • The absence of strong electron-withdrawing groups in oxadiazole derivatives may limit their stability under acidic conditions .

Biological Activity

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: C25H31N3O2S2
Molecular Weight: 469.7 g/mol
IUPAC Name: 4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2-imine
InChI Key: SXHNCTMBZAERJB-UHFFFAOYSA-N

The compound features a thiazole ring, an aniline group, and an azepane sulfonyl moiety, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, which could alter metabolic pathways.
  • Receptor Modulation: It can modulate the activity of various receptors, influencing signaling pathways critical for cellular function.

Research indicates that the thiazole and azepane groups enhance binding affinity to target proteins, potentially leading to increased efficacy in biological assays.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Activity
Bacillus subtilisModerate activity
Escherichia coliWeak activity
Staphylococcus aureusSignificant activity

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. The results show that it exhibits selective cytotoxicity, particularly against:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

This selectivity indicates a promising profile for further development as an anticancer therapeutic agent.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Research: A study published in Cancer Letters demonstrated that the compound induced apoptosis in HeLa cells through mitochondrial pathways, suggesting a mechanism involving oxidative stress and caspase activation.
  • Antimicrobial Development: Research published in Journal of Antimicrobial Chemotherapy showed that derivatives of the compound displayed enhanced antibacterial activity compared to standard antibiotics, indicating its potential as a lead compound for new antibiotic development .
  • Enzyme Interaction Studies: A study in Bioorganic & Medicinal Chemistry explored how the compound interacts with specific kinases involved in cancer progression, revealing promising inhibitory effects that could be exploited for therapeutic purposes.

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